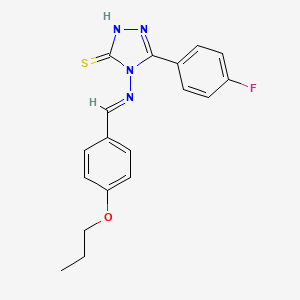
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phényl-5-pyridin-2-yl-4H-pyrazol-3-one: (CAS number: 21683-60-3) appartient à la classe des composés hétérocycliques. Sa formule chimique est C14H11N3O, et sa masse moléculaire est de 237257 g/mol
Nom usuel: 2-phényl-5-pyridin-2-yl-4H-pyrazol-3-one
Autres noms:
Méthodes De Préparation
Voies de synthèse:: Plusieurs voies de synthèse existent pour ce composé, notamment des réactions de cyclisation. Une méthode courante implique la réaction d'un dérivé de pyridine approprié avec de l'hydrate d'hydrazine ou ses dérivés. La cyclisation forme le cycle pyrazolone. Les conditions de réaction et les réactifs détaillés dépendent de l'approche synthétique spécifique.
Production industrielle:: Bien que les méthodes de production à l'échelle industrielle puissent varier, les laboratoires synthétisent généralement ce composé en utilisant des voies de synthèse établies. L'optimisation pour la production à grande échelle implique des considérations telles que le rendement, le coût et la sécurité.
Analyse Des Réactions Chimiques
Réactivité::
Oxydation: Subit des réactions d'oxydation, conduisant à divers produits.
Réduction: Peut être réduit pour former les dérivés d'hydrazine correspondants.
Substitution: Réagit avec des électrophiles (par exemple, des halogénures d'alkyle) pour former des dérivés substitués.
Oxydation: Des agents oxydants comme le permanganate de potassium (KMnO4).
Réduction: Des agents réducteurs tels que le borohydrure de sodium (NaBH4).
Substitution: Des halogénures d'alkyle (par exemple, des bromures, des chlorures).
Principaux produits:: Les produits spécifiques dépendent des conditions de réaction. Par exemple:
- Oxydation: Formation de dérivés de pyrazolone.
- Réduction: Dérivés d'hydrazine.
Applications De Recherche Scientifique
Ce composé trouve des applications dans divers domaines:
Chimie: Utilisé comme élément constitutif de molécules plus complexes.
Biologie: Étudié pour son activité biologique potentielle (par exemple, inhibition enzymatique).
Médecine: Étudié pour ses propriétés pharmacologiques.
Industrie: Utilisé dans la synthèse de produits pharmaceutiques et d'agrochimiques.
5. Mécanisme d'action
Le mécanisme précis reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques, influençant les processus cellulaires.
Mécanisme D'action
The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Bien qu'il existe des dérivés de pyrazolone apparentés, la combinaison unique de groupes phényle et pyridinyle dans le 2-phényl-5-pyridin-2-yl-4H-pyrazol-3-one le distingue.
Propriétés
Numéro CAS |
21683-60-3 |
|---|---|
Formule moléculaire |
C14H11N3O |
Poids moléculaire |
237.26 g/mol |
Nom IUPAC |
2-phenyl-5-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H11N3O/c18-14-10-13(12-8-4-5-9-15-12)16-17(14)11-6-2-1-3-7-11/h1-9H,10H2 |
Clé InChI |
DNRWJXHJUQHCAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=O)C2=CC=CC=C2)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E,2Z)-2-bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12012052.png)

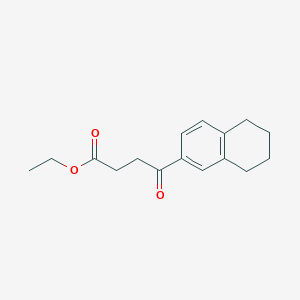
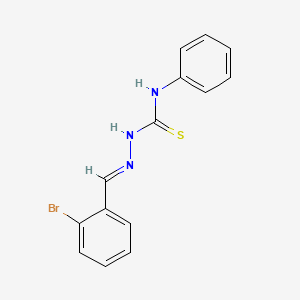
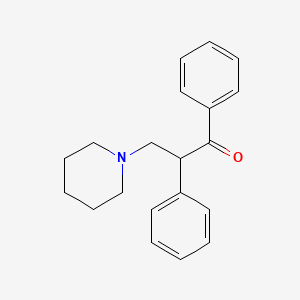

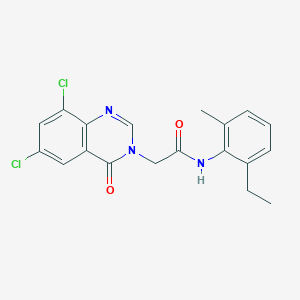
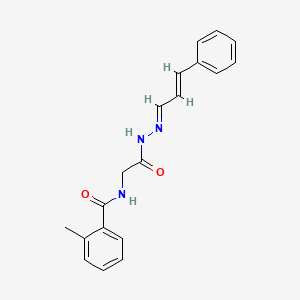
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
